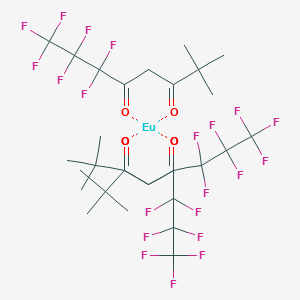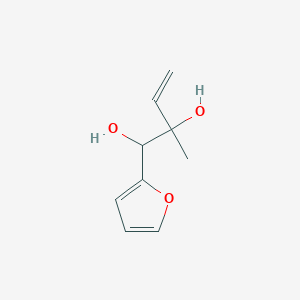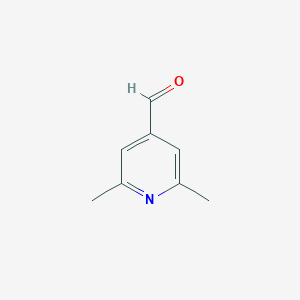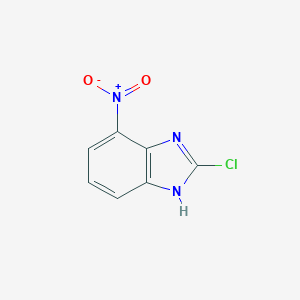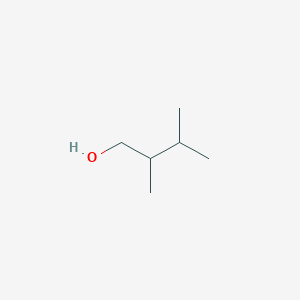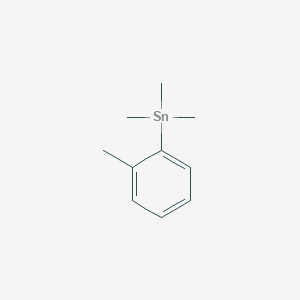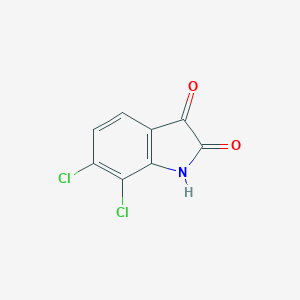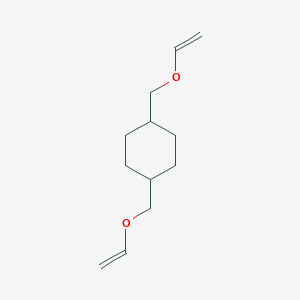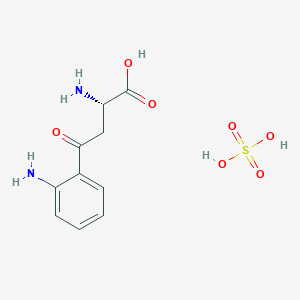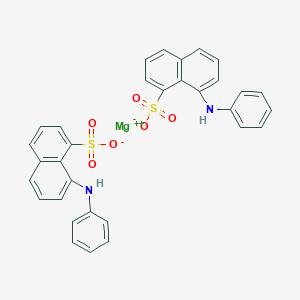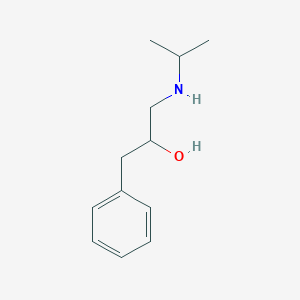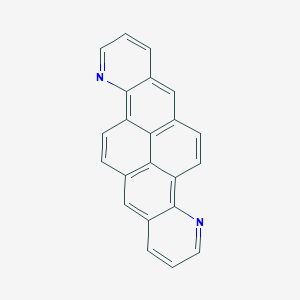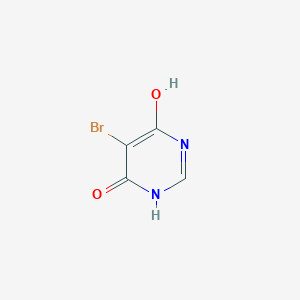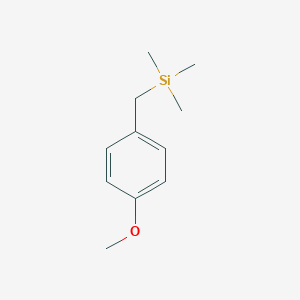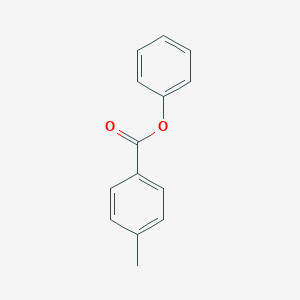
Phenyl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 4-methylbenzoate, also known as p-methylphenyl benzoate, is a chemical compound that belongs to the family of benzoates. It is widely used in the chemical industry for its unique properties, including its ability to act as a UV absorber and as a flavoring agent. In
Mecanismo De Acción
The mechanism of action of Phenyl 4-methylbenzoate is not fully understood. However, it is believed to act as a UV absorber by absorbing UV radiation and converting it into heat. It has also been suggested that it may act as a flavoring agent by binding to taste receptors in the mouth.
Efectos Bioquímicos Y Fisiológicos
Phenyl 4-methylbenzoate has been shown to have no significant biochemical or physiological effects in humans. However, it has been suggested that it may have potential applications in drug delivery due to its ability to cross the blood-brain barrier.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenyl 4-methylbenzoate has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has a high yield. However, it has some limitations, including its potential toxicity and lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the study of Phenyl 4-methylbenzoate. One potential area of research is its use as a drug delivery system. Additionally, its potential applications in the food industry as a flavoring agent could be further explored. Finally, its mechanism of action could be further studied to better understand its potential applications in various fields of science.
Conclusion:
In conclusion, Phenyl 4-methylbenzoate is a chemical compound that has been extensively studied for its potential applications in various fields of science. It has been shown to have no significant biochemical or physiological effects in humans, but its unique properties make it a promising candidate for future research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
Aplicaciones Científicas De Investigación
Phenyl 4-methylbenzoate has been extensively studied for its potential applications in various fields of science. It has been used as a UV absorber in sunscreen and as a flavoring agent in the food industry. Additionally, it has been studied for its potential use as a drug delivery system due to its unique properties.
Propiedades
Número CAS |
1900-85-2 |
|---|---|
Nombre del producto |
Phenyl 4-methylbenzoate |
Fórmula molecular |
C14H12O2 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
phenyl 4-methylbenzoate |
InChI |
InChI=1S/C14H12O2/c1-11-7-9-12(10-8-11)14(15)16-13-5-3-2-4-6-13/h2-10H,1H3 |
Clave InChI |
WOHDXQQIBRMRFA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2 |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2 |
Otros números CAS |
1900-85-2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

